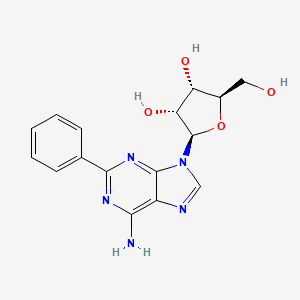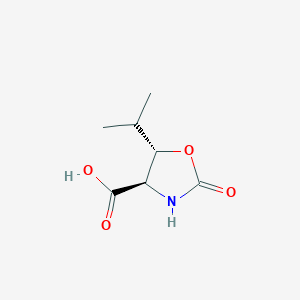
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid typically involves the use of chiral auxiliaries and stereoselective reactions. One common method includes the diastereoselective aldol addition between an aldehyde and an acyloxazolidinone, which provides complete stereochemical control over the resulting stereogenic centers . The reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxazolidine ring into other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for biologically active compounds and can be used in enzyme studies.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can inhibit or activate certain pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
- (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid
- (E,2S,3R,4R,5S)-4-Acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid
Uniqueness
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its involvement in various chemical reactions make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(4R,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5+/m1/s1 |
Clé InChI |
SFEWQLMXSWYMJK-UHNVWZDZSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H](NC(=O)O1)C(=O)O |
SMILES canonique |
CC(C)C1C(NC(=O)O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)
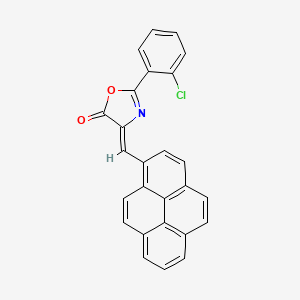
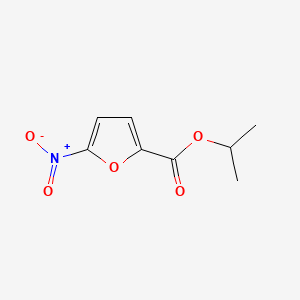
![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)

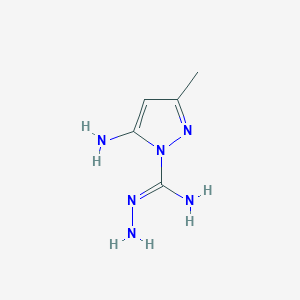
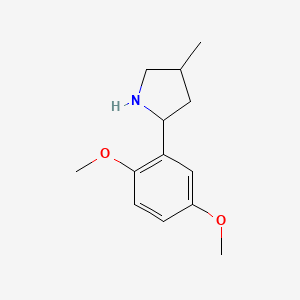
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
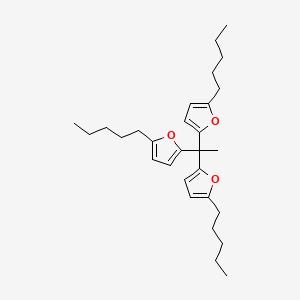
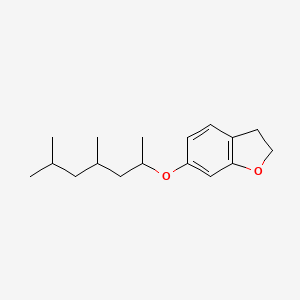
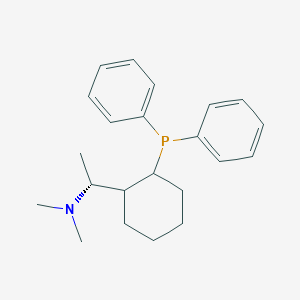
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
